4-Amino-3-cyclobutylbutanoic acid hydrochloride
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Overview
Description
“4-Amino-3-cyclobutylbutanoic acid hydrochloride” is a chemical compound with the CAS Number: 271579-92-1 . It’s used for research purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H16ClNO2 and its molecular weight is 193.67 .Physical and Chemical Properties Analysis
Amines, such as “this compound”, have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions .Scientific Research Applications
Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives
4-Amino-3-cyclobutylbutanoic acid hydrochloride is a derivative of γ-aminobutyric acid (GABA), which includes compounds with significant pharmacological activity. A notable application is in the synthesis of 3,4-disubstituted aminobutyric acids, an area that attracts interest due to the promising pharmacological properties of these compounds. This process involves hydrolysis of oxopyrrolidinecarboxylic acids, yielding targeted γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).
Tetrazole-Containing Derivatives
The reactivity of 4-amino-3-phenylbutanoic acid, a related compound, has been utilized to prepare tetrazole-containing derivatives. These derivatives are synthesized through the reaction of 4-amino-3-phenylbutanoic acid hydrochloride with triethyl orthoformate and sodium azide, leading to the formation of 4-(tetrazol-1-yl)-3phenylbutanoic acid and its methyl ester. This represents a potential application in the development of novel chemical compounds (Putis et al., 2008).
Enantiomer Resolution and Pharmacological Activity
The study of enantiomers of related compounds, such as 3-(p-Chlorophenyl)-4-aminobutanoic acid, has been conducted to understand their pharmacological activity. This research focuses on resolving racemic acids into enantiomers and determining their effectiveness. Such studies contribute to understanding the pharmacological differences between enantiomers of similar compounds (Witczuk et al., 1980).
Cyclization Reactions
Cyclic derivatives of 3-amino-2,4-dihydroxybutanoic acid, a compound structurally similar to this compound, have been studied for their potential as substrates in cyclization reactions. This research explores the creation of highly-functionalized γ-lactones, oxazolidinones, oxazolines, and aziridines, demonstrating the versatility of these compounds in chemical synthesis (Esgulian et al., 2017).
Enzymatic Resolution
Enzymatic resolution of compounds like 3-hydroxy-4-(tosyloxy)butanenitrile has been studied to synthesize optically pure derivatives such as (R)-GABOB and (R)-Carnitine Hydrochloride. This process demonstrates the potential of using enzymatic methods for the production of specific enantiomers of related compounds (Kamal et al., 2007).
Synthesis of Unnatural Amino Acids
The synthesis of unnatural amino acids, such as 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, highlights the application of this compound derivatives in developing potential therapeutic agents. This research contributes to the exploration of novel compounds for medical applications (Srivastava et al., 1997).
Properties
IUPAC Name |
4-amino-3-cyclobutylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-5-7(4-8(10)11)6-2-1-3-6;/h6-7H,1-5,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECAPSFLGPXLFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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